molecular formula C26H26N2O5S B2890163 N~1~-(4-ethylphenyl)-N~3~-(4-fluorobenzyl)-3-methylpiperidine-1,3-dicarboxamide CAS No. 1251553-36-2

N~1~-(4-ethylphenyl)-N~3~-(4-fluorobenzyl)-3-methylpiperidine-1,3-dicarboxamide

Cat. No.: B2890163
CAS No.: 1251553-36-2
M. Wt: 478.56
InChI Key: JQZFSDHENJKXJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Alkoxycarbonylpiperidines as N-Nucleophiles

Piperidines with ester functionality have been studied as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This research demonstrates the versatility of piperidine derivatives in synthesizing complex organic structures, including carboxamides, through mild reaction conditions. The study provides insights into the chemoselectivity and yields of these reactions, showcasing the potential of such compounds in synthetic organic chemistry (Takács et al., 2014).

Antibacterial Activity of Pyridonecarboxylic Acids

Research into pyridonecarboxylic acids, related to the compound , has shown promising antibacterial activity. This study synthesized analogues with amino- and hydroxy-substituted cyclic amino groups, identifying compounds with significant activity against bacterial strains. Such findings underscore the potential of piperidine derivatives in developing new antibacterial agents (Egawa et al., 1984).

Cytotoxic Activity of Carboxamide Derivatives

The synthesis of carboxamide derivatives from piperidine structures has been explored for their cytotoxic activity against cancer cell lines. This research highlights the therapeutic potential of such compounds in cancer treatment, where specific derivatives showed potent activity against leukemia and lung carcinoma (Deady et al., 2005).

Novel Insecticidal Activity

Flubendiamide, a novel insecticide with a unique structure incorporating piperidine derivatives, demonstrates exceptional activity against lepidopterous pests. This study indicates the role of piperidine compounds in developing new, effective insecticides with potential novel modes of action (Tohnishi et al., 2005).

Electrochromic Properties of Aromatic Polyamides

Aromatic polyamides containing piperidine moieties have been synthesized and analyzed for their electrochemical and electrochromic properties. This research opens new avenues for the application of piperidine derivatives in materials science, particularly in developing advanced electrochromic devices (Liou & Chang, 2008).

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems and produces its effects .

Properties

IUPAC Name

4-methoxy-N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-18-9-11-20(12-10-18)26-27-23(19(2)33-26)17-28(24-7-5-6-8-25(24)32-4)34(29,30)22-15-13-21(31-3)14-16-22/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFSDHENJKXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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